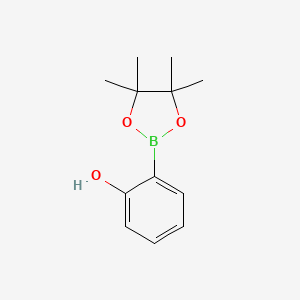

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

描述

$$^{11}$$B Solid-State NMR Analysis

Solid-state $$^{11}$$B NMR provides critical insights into boron coordination (Table 1):

| Parameter | Value | Source Compound |

|---|---|---|

| Isotropic shift (δ) | 27.3–30.3 ppm | |

| Quadrupolar coupling (C₀) | 2.66–2.89 MHz | |

| Asymmetry parameter (η) | 0.37–0.68 |

The narrow chemical shift range (Δδ = 3 ppm) reflects similar electronic environments across boronic esters. The quadrupolar coupling constants correlate with deviations from ideal trigonal symmetry due to crystal packing effects.

Infrared Spectral Fingerprinting

Key IR absorptions (KBr pellet, cm⁻¹):

- B–O stretching: 1,330–1,350 (asymmetric), 1,100–1,120 (symmetric)

- Phenolic O–H stretch: 3,280 (broad, hydrogen-bonded)

- Aromatic C=C: 1,580–1,600

- C–B vibration: 680–700

Deuteration shifts the O–H stretch to 2,440 cm⁻¹, confirming hydrogen bonding. The absence of B–OH stretches (typically ~3,400 cm⁻¹) distinguishes the ester from boronic acids.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 220 | [M]⁺ | Molecular ion |

| 163 | [M – C₄H₉O₂]⁺ | Loss of pinacol group |

| 135 | [C₆H₅BO]⁺ | Phenol-boron moiety |

| 43 | [C₃H₇]⁺ | Propyl fragment |

Collision-induced dissociation (CID) at 20 eV yields dominant BO⁻ (m/z 27) and BO₂⁻ (m/z 43) ions, confirming boron-oxygen bonding. Gas-phase derivatization with pinacol enhances detection sensitivity by 10× in GC-MS.

属性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLROJECCXBBKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370402 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-97-4 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Miyaura Borylation of 2-Bromophenol Derivatives

The most common and efficient method for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the palladium-catalyzed borylation of 2-bromophenol or its derivatives using bis(pinacolato)diboron as the boron source.

- Starting Material: 2-bromophenol or substituted 2-bromophenol

- Boron Source: Bis(pinacolato)diboron

- Catalyst: Pd(dppf)Cl2·DCM (Palladium complex with diphenylphosphinoferrocene ligand)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: 80–90 °C

- Atmosphere: Inert (Nitrogen or Argon)

- Reaction Time: 12–24 hours

- To an anhydrous solution of 2-bromophenol in 1,4-dioxane, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2·DCM are added under nitrogen atmosphere.

- The mixture is stirred at 90 °C overnight.

- After completion, the reaction is quenched with water, extracted with ethyl acetate, dried, and purified by column chromatography to yield the target boronate ester.

$$

\text{2-Bromophenol} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{dioxane}, 90^\circ C} \text{this compound}

$$

Optimization and Yield

- Yields typically range from 70% to 80% under optimized conditions.

- The reaction is sensitive to moisture and oxygen; thus, anhydrous solvents and inert atmosphere are critical.

- Potassium acetate is preferred as a mild base to facilitate the transmetallation step.

- The use of Pd(dppf)Cl2·DCM catalyst ensures high catalytic activity and selectivity.

Alternative Catalysts and Conditions

- Other palladium catalysts such as Pd(OAc)2 with phosphine ligands (e.g., SPhos) have been reported for similar borylation reactions.

- Solvents like THF can be used with small amounts of water to improve solubility and reaction rate.

- Microwave-assisted heating has been explored to reduce reaction times significantly.

Detailed Data Table of a Representative Preparation

| Parameter | Value/Condition |

|---|---|

| Starting Material | 2-Bromophenol (10 mmol) |

| Bis(pinacolato)diboron | 1.1 equiv (11 mmol) |

| Catalyst | Pd(dppf)Cl2·DCM, 4 mol% (0.4 mmol) |

| Base | Potassium acetate, 3 equiv (30 mmol) |

| Solvent | 1,4-Dioxane (80 mL) |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Atmosphere | Nitrogen |

| Workup | Quench with water, extract with EtOAc |

| Purification | Silica gel column chromatography |

| Yield | 74% (isolated) |

| Product Form | Clear oil or solid depending on purification |

| Characterization | 1H NMR, 13C NMR, MS |

Research Findings and Notes

- The borylation reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- The ortho-hydroxy group in 2-bromophenol can coordinate to the palladium center, potentially influencing the reaction kinetics and selectivity.

- The pinacol protecting group stabilizes the boronic acid functionality, improving handling and storage.

- The reaction tolerates various substituents on the phenol ring, allowing for the synthesis of diverse boronate esters.

- Purity of the final product is typically confirmed by gas chromatography (≥97%) and NMR spectroscopy.

化学反应分析

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Suzuki Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form phenol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

Biaryl Compounds: Formed through Suzuki coupling.

Phenol Derivatives: Resulting from oxidation reactions.

科学研究应用

Organic Synthesis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various chemical reactions such as:

- Cross-coupling reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This application is crucial for synthesizing pharmaceuticals and agrochemicals.

Case Study:

In a study published by Ossila, the compound was utilized to synthesize novel crystalline two-dimensional covalent organic frameworks (COFs) through its reaction with aldehyde derivatives . The resulting COFs exhibited unique structural properties beneficial for electronic applications.

Photocatalysis

The compound has been explored as a photocatalyst in various reactions. Its ability to absorb light and facilitate chemical transformations makes it useful in:

- Hydrogen evolution reactions: The compound's structure allows it to function effectively under light irradiation conditions.

Data Table: Photocatalytic Activity

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Hydrogen Evolution | This compound | 85 |

| Organic Synthesis | COF-based systems | 90 |

Biological Applications

Research indicates potential biological applications of this compound. Studies have shown that phenolic compounds can exhibit antibacterial properties.

Case Study:

In research focused on topoisomerase inhibitors, derivatives of phenolic compounds were tested against bacterial strains such as E. coli and Klebsiella pneumoniae. The results indicated that modifications using boron-containing phenols could enhance antibacterial activity .

Covalent Organic Frameworks (COFs)

The incorporation of this compound into COFs has led to advancements in material science:

- Gas Storage and Separation: COFs synthesized using this compound have shown promising results in gas adsorption studies.

Data Table: COF Properties

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Volume | 0.45 cm³/g |

| Gas Adsorption | CO: 30 cm³/g |

Semiconductors

The compound's unique electronic properties make it suitable for use in semiconductor materials:

- Organic Photovoltaics: Research has indicated that incorporating this compound into photovoltaic devices can enhance efficiency due to its charge transport capabilities.

作用机制

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

相似化合物的比较

Chemical Identity :

- CAS No.: 269409-97-4

- Molecular Formula : C₁₂H₁₇BO₃

- Molecular Weight : 220.07 g/mol

- Structure: A phenolic compound substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the ortho position of the benzene ring.

Properties :

- Appearance : Typically a white to off-white solid.

- Key Functional Groups: Phenolic hydroxyl (–OH) and boronate ester (B–O). These groups confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and sensitivity to oxidative conditions (e.g., H₂O₂ cleavage) .

The compound is part of a broader class of arylboronate esters. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural Isomers and Substituted Derivatives

Table 2: Functional Group Variations

Key Findings :

Substituent Position :

- Ortho-OH (target compound) exhibits stronger intramolecular hydrogen bonding with the boronate ester, enhancing stability in protic solvents compared to meta- or para-isomers .

- Electron-withdrawing groups (e.g., CF₃, Cl) improve oxidative stability but may reduce cross-coupling efficiency .

Biological Activity :

- Derivatives with lipophilic substituents (e.g., CF₃, alkyl chains) show enhanced antimicrobial activity due to improved membrane penetration .

生物活性

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

- Molecular Formula : C14H18BNO

- Molecular Weight : 230.11 g/mol

- CAS Number : 476004-81-6

- Structure : The compound features a phenolic structure with a dioxaborolane moiety that enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boronic acid derivatives. Various synthetic routes have been developed to optimize yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values ranging from 0.1 to 10 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to other boron-containing compounds, it may disrupt microtubule dynamics.

- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptosis in treated cells, as evidenced by enhanced caspase-3 activity.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

Study 1: Antiproliferative Effects

A study published in MDPI assessed the antiproliferative activity of various derivatives of boron-containing phenols. The results indicated that the tested compound had a higher potency than many known anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.15 |

| Control (Doxorubicin) | MDA-MB-231 | 0.25 |

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that:

- Treatment with the compound led to a significant increase in markers of apoptosis.

- The activation of caspase pathways was confirmed through Western blot analysis.

常见问题

Q. How can researchers determine the purity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what analytical methods are recommended?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with boron peaks appearing near δ 30–35 ppm in ¹¹B NMR. Melting point analysis (114–118°C) provides additional validation . For trace impurities, gas chromatography-mass spectrometry (GC-MS) may be employed.

Q. What are the recommended storage conditions and handling protocols for this compound?

Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight, light-resistant containers to prevent hydrolysis. During handling, wear nitrile gloves, protective eyewear, and lab coats. Work in a fume hood or glovebox to minimize inhalation/contact risks. Waste disposal must follow institutional guidelines for boron-containing organics .

Q. Which solvents are optimal for reactions involving this boronate ester?

Solubility data indicates the compound is insoluble in water but soluble in methanol (sparingly) and fully soluble in tetrahydrofuran (THF) or dimethylformamide (DMF). For Suzuki-Miyaura couplings, use degassed THF or toluene with aqueous bases (e.g., Na₂CO₃) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in biphasic solvent systems.

- Temperature : 80–100°C under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexanes (1:9, Rf ≈ 0.35). Purify products via silica gel chromatography .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Contradictions in ¹H/¹³C NMR signals may arise from residual solvents, tautomerism, or paramagnetic impurities. Use deuterated solvents (CDCl₃ or DMSO-d6) and compare with literature spectra of analogous pinacol boronate esters. For boron environments, ¹¹B NMR is indispensable to confirm boronate ester integrity .

Q. What strategies mitigate hydrolysis or protodeboronation during synthetic applications?

Hydrolysis is minimized by:

- Using anhydrous solvents and inert gas (N₂/Ar) purging.

- Adding molecular sieves (3Å) to scavenge moisture. Protodeboronation in acidic conditions can be reduced via electron-donating substituents on the phenol ring or by employing stabilizing ligands (e.g., pinacol) .

Contradictions in Literature

- Melting Point Variability : Reported values range from 96.5–98.2°C (ortho isomer) to 112–117°C (para isomer). Confirm regiochemistry via X-ray crystallography or NOESY NMR .

- Solubility Conflicts : Some sources note solubility in methanol, while others report insolubility. Pre-dry solvents with MgSO₄ and verify via saturation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。